Esomeprazole magnesium dihydrate

Catalog No.
S651053
CAS No.
217087-10-0
M.F
C34H40MgN6O8S2
M. Wt
749.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esomeprazole magnesium dihydrate

CAS Number

217087-10-0

Product Name

Esomeprazole magnesium dihydrate

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate

Molecular Formula

C34H40MgN6O8S2

Molecular Weight

749.2 g/mol

InChI

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1

InChI Key

DBOUSUONOXEWHU-VCKZSRROSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Solubility

Very slightly soluble in water

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]

Acid-Related Gastrointestinal Disorders

EMD is the active pharmaceutical ingredient in several brand-name medications approved for treating and preventing various acid-related stomach and intestinal conditions. Research has been conducted to assess its effectiveness compared to other PPIs or different formulations of esomeprazole for conditions like:

  • Peptic ulcers )
  • Gastroesophageal reflux disease (GERD) source: UpToDate:
  • Zollinger-Ellison syndrome )

Potential Uses Beyond Acid Suppression

Some scientific studies have investigated whether EMD might have applications beyond its established role in treating acid-related disorders. These studies are mainly in the pre-clinical phase, meaning they are conducted in cells or lab animals and haven't progressed to human trials. Examples include:

  • Preeclampsia: Research suggests EMD may improve vascular function and reduce markers associated with preeclampsia, a pregnancy complication

Esomeprazole magnesium dihydrate is a pharmaceutical compound classified as a proton pump inhibitor (PPI). It is primarily used in the treatment of gastroesophageal reflux disease (GERD), erosive esophagitis, and conditions characterized by excessive gastric acid production, such as Zollinger-Ellison syndrome. The compound is the magnesium salt of esomeprazole, which is the S-enantiomer of omeprazole, providing enhanced pharmacokinetic properties and efficacy in acid suppression compared to its racemic counterpart. The chemical formula for esomeprazole magnesium dihydrate is C34H40MgN6O8S22H2OC_{34}H_{40}MgN_{6}O_{8}S_{2}\cdot 2H_{2}O with a molecular weight of approximately 749.15 g/mol .

That include sulfonation and methoxylation.
  • Formation of Magnesium Salt: Esomeprazole is then reacted with magnesium ions, often in the form of magnesium hydroxide or magnesium carbonate, in an aqueous medium to form esomeprazole magnesium.
  • Hydration: The final step involves crystallization from an aqueous solution to obtain esomeprazole magnesium dihydrate, ensuring that two water molecules are incorporated into the crystalline structure.
  • These methods can vary based on desired purity and yield .

    The biological activity of esomeprazole magnesium dihydrate is primarily centered around its ability to inhibit gastric acid secretion. By covalently binding to sulfhydryl groups on the H+^+/K+^+-ATPase enzyme, esomeprazole effectively reduces acidity in the stomach, alleviating symptoms associated with acid-related disorders. Additionally, studies have shown that esomeprazole may influence other biological pathways, such as inhibiting dimethylarginine dimethylaminohydrolase (DDAH), which could have implications for cardiovascular health .

    Esomeprazole magnesium dihydrate is utilized in various clinical settings:

    • Treatment of GERD: It alleviates symptoms by reducing gastric acidity.
    • Erosive Esophagitis: It promotes healing by minimizing acid exposure.
    • Peptic Ulcers: Used in combination therapies for Helicobacter pylori eradication.
    • Pathological Hypersecretory Conditions: Effective in managing Zollinger-Ellison syndrome and other similar disorders.

    Additionally, it has been explored for potential use in treating conditions related to excessive gastric acid production .

    Interaction studies involving esomeprazole magnesium dihydrate have revealed several important considerations:

    • Drug Interactions: Esomeprazole may interact with medications such as clopidogrel and certain antifungal agents (e.g., ketoconazole), affecting their efficacy and metabolism.
    • Nutritional Absorption: Long-term use can lead to decreased absorption of essential nutrients like vitamin B12 and magnesium, necessitating monitoring for deficiencies .
    • Microbial Infections: There is an increased risk of gastrointestinal infections, such as Clostridioides difficile-associated diarrhea, particularly with prolonged use .

    Esomeprazole magnesium dihydrate belongs to a class of compounds known as proton pump inhibitors. Other notable PPIs include:

    Compound NameChemical FormulaUnique Features
    OmeprazoleC17_{17}H19_{19}N3_{3}O3_{3}SRacemic mixture; first PPI developed
    PantoprazoleC16_{16}H15_{15}N3_{3}O4_{4}SMore selective for H+^+/K+^+-ATPase
    LansoprazoleC16_{16}H14_{14}N2_{2}O3_{3}SRapid absorption; less protein binding
    RabeprazoleC18_{18}H21_{21}N3_{3}O3_{3}SShorter half-life; unique sulfoxide functional group
    DexlansoprazoleC18_{18}H20_{20}N2_{2}O3_{3}SDual delayed-release formulation

    Uniqueness of Esomeprazole Magnesium Dihydrate

    Esomeprazole's distinctiveness lies in its status as the S-enantiomer of omeprazole, which provides improved pharmacokinetics and efficacy in acid suppression. Its formulation as a magnesium salt enhances solubility and bioavailability compared to other PPIs .

    Hydrogen Bond Acceptor Count

    16

    Hydrogen Bond Donor Count

    2

    Exact Mass

    748.2199463 g/mol

    Monoisotopic Mass

    748.2199463 g/mol

    Heavy Atom Count

    51

    Decomposition

    Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides, Magnesium oxide

    UNII

    925R0D7W1O
    R6DXU4WAY9

    GHS Hazard Statements

    Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
    Of the 7 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
    H302 (78.85%): Harmful if swallowed [Warning Acute toxicity, oral];
    H412 (19.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Esomeprazole is indicated for the treatment of acid-reflux disorders including healing and maintenance of erosive esophagitis, and symptomatic gastroesophageal reflux disease (GERD), peptic ulcer disease, H. pylori eradication, prevention of gastrointestinal bleeds with NSAID use, and for the long-term treatment of pathological hypersecretory conditions including Zollinger-Ellison Syndrome.
    FDA Label
    Nexium Control is indicated for the short-term treatment of reflux symptoms (e. g. heartburn and acid regurgitation) in adults.

    Therapeutic Uses

    Anti-Ulcer Agents; Proton Pump Inhibitors
    Although evidence currently is limited, proton-pump inhibitors have been used for gastric acid-suppressive therapy as an adjunct in the symptomatic treatment of upper GI Crohn's disease, including esophageal, gastroduodenal, and jejunoileal disease.22 23 24 25 26 27 28 Most evidence of efficacy to date has been from case studies in patients with Crohn's-associated peptic ulcer disease unresponsive to other therapies (e.g., H2-receptor antagonists, cytoprotective agents, antacids, and/or sucralfate). /Not included in product label/
    Esomeprazole magnesium is used for the long-term treatment of pathologic GI hypersecretory conditions. Efficacy for this indication was established in an open-label study in a limited number of patients with previously diagnosed pathologic GI hypersecretory conditions (e.g., Zollinger-Ellison syndrome, idiopathic gastric acid hypersecretion); patients received total daily dosages of esomeprazole ranging from 80 mg-240 mg. The drug generally was well tolerated at these dosages for the duration of the study (12 months). At 12 months of therapy, 90% of patients treated with esomeprazole had controlled basal acid output (BAO) levels, defined as BAO of less than 5 or 10 mEq/hour in patients who had or had not previously undergone gastric acid-reducing surgery, respectively.
    Esomeprazole magnesium is used for reducing the occurrence of gastric ulcers associated with chronic nonsteroidal anti-inflammatory agent (NSAIA) therapy in patients at risk for developing these ulcers, including individuals 60 years of age or older and/or those with a documented history of gastric ulcers. Efficacy for this indication was established in two 6-month randomized, controlled studies in patients receiving chronic therapy with either a prototypical NSAIA or a selective cyclooxygenase-2 (COX-2) inhibitor; individuals enrolled in these studies were considered to be at risk for developing NSAIA-associated ulcers because of their age (60 years or older) and/or a history of documented gastric or duodenal ulcer within the previous 5 years, but they had no evidence of gastric or duodenal ulcers on endoscopic examination at the start of the studies. Results of the studies indicated that esomeprazole 20 or 40 mg daily was more effective than placebo in preventing gastric ulcer occurrence during 6 months of treatment; however, no additional benefit was observed with the 40-mg daily dosage compared with the 20-mg daily dosage. In these studies, 94.7-95.4% of patients receiving esomeprazole 20 mg daily, 95.3-96.7% of those receiving esomeprazole 40 mg daily, and 83.3-88.2% of those receiving placebo remained free of gastric ulcers, as determined by serial endoscopic examinations, throughout the 6-month study.1 The occurrence rate of duodenal ulcers was too low to determine the effect of esomeprazole therapy on duodenal ulcer occurrence.
    For more Therapeutic Uses (Complete) data for Esomeprazole (6 total), please visit the HSDB record page.

    Mechanism of Action

    Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours.
    Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.

    Pictograms

    Irritant

    Irritant

    Absorption Distribution and Excretion

    After oral administration, peak plasma levels (Cmax) occur at approximately 1.5 hours (Tmax). The Cmax increases proportionally when the dose is increased, and there is a three-fold increase in the area under the plasma concentration-time curve (AUC) from 20 to 40 mg. At repeated once-daily dosing with 40 mg, the systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg. The mean exposure (AUC) to esomeprazole increases from 4.32 μmol*hr/L on Day 1 to 11.2 μmol*hr/L on Day 5 after 40 mg once daily dosing. The AUC after administration of a single 40 mg dose of Esomeprazole is decreased by 43% to 53% after food intake compared to fasting conditions. Esomeprazole should be taken at least one hour before meals. _Combination Therapy with Antimicrobials:_ Esomeprazole magnesium 40 mg once daily was given in combination with [DB01211] 500 mg twice daily and [DB01060] 1000 mg twice daily for 7 days to 17 healthy male and female subjects. The mean steady state AUC and Cmax of esomeprazole increased by 70% and 18%, respectively during triple combination therapy compared to treatment with esomeprazole alone. The observed increase in esomeprazole exposure during co-administration with clarithromycin and amoxicillin is not expected to produce significant safety concerns.
    The plasma elimination half-life of esomeprazole is approximately 1 to 1.5 hours. Less than 1% of parent drug is excreted in the urine. Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, and the remainder is found as inactive metabolites in the feces.
    The apparent volume of distribution at steady state in healthy volunteers is approximately 16 L.
    Esomeprazole is 97% bound to plasma proteins. Plasma protein binding is constant over the concentration range of 2 to 20 umol/L. The apparent volume of distribution at steady state in healthy volunteers is approximately 16 L.
    NEXIUM Delayed-Release Capsules and NEXIUM For Delayed-Release Oral Suspension contain a bioequivalent enteric-coated granule formulation of esomeprazole magnesium. Bioequivalency is based on a single dose (40 mg) study in 94 healthy male and female volunteers under fasting condition. After oral administration peak plasma levels (Cmax) occur at approximately 1.5 hours (Tmax). The Cmax increases proportionally when the dose is increased, and there is a three-fold increase in the area under the plasma concentration-time curve (AUC) from 20 to 40 mg. At repeated once-daily dosing with 40 mg, the systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg. The mean exposure (AUC) to esomeprazole increases from 4.32 umol*hr/L on Day 1 to 11.2 umol*hr/L on Day 5 after 40 mg once daily dosing.

    Metabolism Metabolites

    Esomeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The metabolites of esomeprazole lack antisecretory activity. The major part of esomeprazole’s metabolism is dependent upon the CYP2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites. The remaining amount is dependent on CYP3A4 which forms the sulphone metabolite. CYP2C19 isoenzyme exhibits polymorphism in the metabolism of esomeprazole, since some 3% of Caucasians and 15 to 20% of Asians lack CYP2C19 and are termed Poor Metabolizers. However, the influence of CYP 2C19 polymorphism is less pronounced for esomeprazole than for omeprazole. At steady state, the ratio of AUC in Poor Metabolizers to AUC in the rest of the population (Extensive Metabolizers) is approximately 2. Following administration of equimolar doses, the S- and R-isomers are metabolized differently by the liver, resulting in higher plasma levels of the S- than of the R-isomer. Nine major urinary metabolites have been detected. The two main metabolites have been identified as hydroxyesomeprazole and the corresponding carboxylic acid. Three major metabolites have been identified in plasma: the 5-O-desmethyl- and sulphone derivatives and hydroxyesomeprazole. The major metabolites of esomeprazole have no effect on gastric acid secretion.
    Esomeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The metabolites of esomeprazole lack antisecretory activity. The major part of esomeprazole's metabolism is dependent upon the CYP 2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites. The remaining amount is dependent on CYP 3A4 which forms the sulphone metabolite. CYP 2C19 isoenzyme exhibits polymorphism in the metabolism of esomeprazole, since some 3% of Caucasians and 15 to 20% of Asians lack CYP 2C19 and are termed Poor Metabolizers. At steady state, the ratio of AUC in Poor Metabolizers to AUC in the rest of the population (Extensive Metabolizers) is approximately 2. Following administration of equimolar doses, the S- and R-isomers are metabolized differently by the liver, resulting in higher plasma levels of the S- than of the R-isomer.

    Associated Chemicals

    Esomeprazole magnesium; 161973-10-0
    Esomeprazole sodium; 161796-78-7
    Esomeprazole strontium; 934714-36-0

    Wikipedia

    Esomeprazole

    FDA Medication Guides

    Nexium
    Esomeprazole Magnesium
    CAPSULE, DELAYED REL PELLETS;ORAL
    FOR SUSPENSION, DELAYED RELEASE;ORAL
    ASTRAZENECA
    07/18/2023
    Vimovo
    Esomeprazole Magnesium; Naproxen
    TABLET, DELAYED RELEASE;ORAL
    HORIZON
    07/18/2023

    Drug Warnings

    It is unknown whether esomeprazole is distributed into milk. However, omeprazole is distributed into human milk; discontinue nursing or drug because of potential risk in nursing infants.
    FDA Pregnancy Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
    When esomeprazole is used in fixed combination with naproxen, the usual cautions, precautions, and contraindications associated with naproxen must be considered in addition to those associated with esomeprazole.
    Administration of proton-pump inhibitors has been associated with an increased risk for developing certain infections (e.g., community-acquired pneumonia).
    For more Drug Warnings (Complete) data for Esomeprazole (12 total), please visit the HSDB record page.

    Biological Half Life

    1-1.5 hours

    Use Classification

    Human drugs -> Proton pump inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Clinical Laboratory Methods

    LC-MS determination in plasma.

    Storage Conditions

    Store NEXIUM at room temperature between 68 °F to 77 °F (20 °C to 25 °C). Keep the container of NEXIUM closed tightly.

    Interactions

    In a single-dose study, concomitant administration of omeprazole 20 mg and sucralfate 1 g resulted in delayed absorption of omeprazole and decreased omeprazole bioavailability by 16%. Proton-pump inhibitors should be administered at least 30 minutes before sucralfate.
    Pharmacokinetic interaction with omeprazole (decreased plasma concentrations and AUC of rilpivirine).32 343 Concomitant use of other proton-pump inhibitors also may result in decreased plasma concentration of rilpivirine.343 Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.
    Concomitant use of omeprazole 40 mg once daily and atazanavir (with or without low-dose ritonavir) results in a substantial decrease in plasma concentrations of atazanavir and possible loss of the therapeutic effect of the antiretroviral agent or development of drug resistance. Concomitant use of omeprazole 40 mg once daily (administered 2 hours before atazanavir) and atazanavir 400 mg once daily decreased the AUC and peak plasma concentration of atazanavir by 94 and 96%, respectively. The manufacturer of esomeprazole states that concomitant administration with atazanavir is not recommended. If atazanavir is administered in an antiretroviral treatment-naive patient receiving a proton-pump inhibitor, a ritonavir-boosted regimen of 300 mg of atazanavir once daily with ritonavir 100 mg once daily with food is recommended. The dose of the proton-pump inhibitor should be administered approximately 12 hours before ritonavir-boosted atazanavir; the dose of the proton-pump inhibitor should not exceed omeprazole 20 mg daily (or equivalent). Concomitant use of proton-pump inhibitors with atazanavir is not recommended in antiretroviral treatment-experienced patients.
    Concomitant use of omeprazole 20 mg once daily and digoxin in healthy individuals increased digoxin bioavailability by 10% (up to 30% in some individuals). Because esomeprazole is an enantiomer of omeprazole, concomitant use of esomeprazole with digoxin is expected to increase systemic exposure to digoxin; therefore, monitoring for manifestations of digoxin toxicity may be required during such concomitant use.
    For more Interactions (Complete) data for Esomeprazole (7 total), please visit the HSDB record page.

    Dates

    Modify: 2023-08-15

    Explore Compound Types